molecular formula C9H12F2O4 B573558 Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate CAS No. 176969-33-8

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Cat. No. B573558
CAS RN: 176969-33-8
M. Wt: 222.188
InChI Key: KDVPGBVZKTVEIS-AATRIKPKSA-N
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Description

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, commonly referred to as ethyl 2E-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate, is a synthetic organic compound used as a reagent in organic synthesis and as a starting material in the production of pharmaceuticals. It is a colorless liquid with a melting point of -12.3 °C and a boiling point of 103 °C. Ethyl 2E-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals.

Scientific Research Applications

Ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate is used as a reagent in organic synthesis and as a starting material in the production of pharmaceuticals. It has been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of pharmaceutical intermediates, such as ethyl 4-chloro-2-fluoro-3-oxobutanoate, which is used in the production of certain antibiotics. In addition, ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate has also been used in the synthesis of a variety of other pharmaceuticals, such as anticonvulsants, anticoagulants, and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate in laboratory experiments include its low cost, its availability, and its ease of use. It can be used in a variety of organic synthesis reactions, and it is relatively stable and non-toxic. The main limitation of using ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate in laboratory experiments is that it is a relatively new compound, and its effects are not yet fully understood.

Future Directions

The future directions for research on ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate include further studies on its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals, and its potential uses in other areas of organic synthesis. Additionally, further research should be conducted on the safety and efficacy of using ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate in laboratory experiments. Finally, further studies should be conducted to explore the potential uses of ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-

Synthesis Methods

Ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate can be prepared by the reaction of ethyl difluoromethyl ketone with ethyl chloroformate in anhydrous toluene, followed by hydrolysis with aqueous sodium hydroxide. The reaction is carried out in an inert atmosphere at a temperature of 0-10 °C. The product is then purified by distillation or crystallization.

properties

IUPAC Name

ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPGBVZKTVEIS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C(F)F)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672882
Record name Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176969-33-8
Record name Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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